2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3,5-Dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a nitro group attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This intermediate is then subjected to a cyclization reaction with phthalic anhydride under acidic conditions to yield the target compound. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: 2-(3,5-Dichlorophenyl)-4-amino-1H-isoindole-1,3(2H)-dione.
Substitution: 2-(3,5-Diaminophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the dichlorophenyl group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione:
2-(3,5-Dichlorophenyl)-4-amino-1H-isoindole-1,3(2H)-dione: The amino group provides different chemical properties and biological activities compared to the nitro group.
2-(3,5-Dichlorophenyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione: The hydroxy group introduces additional hydrogen bonding capabilities, influencing its interactions in chemical and biological systems.
Uniqueness
The presence of both the nitro and dichlorophenyl groups in 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from similar compounds.
Properties
Molecular Formula |
C14H6Cl2N2O4 |
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Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-7-4-8(16)6-9(5-7)17-13(19)10-2-1-3-11(18(21)22)12(10)14(17)20/h1-6H |
InChI Key |
KRURZJHCJDTGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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